molecular formula C11H10O4S B2726330 Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide CAS No. 1823777-05-4

Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide

Cat. No. B2726330
CAS RN: 1823777-05-4
M. Wt: 238.26
InChI Key: UEDCJWVVWJSASQ-UHFFFAOYSA-N
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Description

Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide, also known as SCTD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. SCTD has a spirocyclic structure that consists of a chromane ring fused with a thietane ring, and a carbonyl group at position 4. SCTD has shown potential in various applications, including as a pharmaceutical intermediate, a ligand for metal ions, and a fluorescent probe.

Mechanism of Action

The mechanism of action of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide is not fully understood. However, studies have shown that Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide can bind with metal ions through the carbonyl group at position 4 and the oxygen atom of the chromane ring. The binding of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide with metal ions results in a change in the fluorescence emission, which can be used for metal ion detection. Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has also been shown to exhibit catalytic activity towards organic reactions, but the exact mechanism of this activity is still under investigation.
Biochemical and Physiological Effects
Studies have shown that Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has low toxicity towards cells and can be used as a fluorescent probe for live-cell imaging. Additionally, Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. However, further studies are needed to understand the exact biochemical and physiological effects of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide.

Advantages and Limitations for Lab Experiments

One of the advantages of using Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide in lab experiments is its high selectivity and sensitivity towards metal ions. Additionally, Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has shown low toxicity towards cells, making it a useful tool for live-cell imaging. However, the synthesis of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide is challenging and requires multiple steps, resulting in a low yield. Additionally, the stability of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide is poor, and it can decompose under certain conditions, making it difficult to store and handle.

Future Directions

There are several future directions for Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide research. One potential direction is the development of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide-based fluorescent probes for metal ion detection in living organisms. Another direction is the optimization of the synthesis method to improve the yield and stability of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide. Additionally, further studies are needed to understand the exact mechanism of action of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide and its potential applications in catalysis and cancer treatment.

Synthesis Methods

The synthesis of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-3-buten-2-ol in the presence of p-toluenesulfonic acid as a catalyst. The resulting product is then treated with Lawesson's reagent to form the spirocyclic structure. The final step involves the oxidation of the thietane ring with hydrogen peroxide to form the 1',1'-dioxide moiety. The yield of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide synthesis is around 50%.

Scientific Research Applications

Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has been used in various scientific research applications, including as a fluorescent probe for metal ions, a catalyst for organic reactions, and a pharmaceutical intermediate. Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has shown high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Zn2+. The fluorescence emission of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide changes upon binding with metal ions, making it a useful tool for metal ion detection. Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has also shown potential as a catalyst for organic reactions such as the Michael addition and the Friedel-Crafts reaction. Additionally, Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has been used as a key intermediate in the synthesis of biologically active compounds.

properties

IUPAC Name

1',1'-dioxospiro[3H-chromene-2,3'-thietane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c12-9-5-11(6-16(13,14)7-11)15-10-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDCJWVVWJSASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13CS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide

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